3,5-bis(4-bromophenyl)-4H-1,2,4-triazole

Suzuki-Miyaura coupling Heterocyclic synthesis Luminescent materials

Researchers requiring a difunctional A-A monomer for linear π-conjugated polymers often face limited availability of symmetrical, dual-reactive building blocks. This compound solves that challenge with two identical para-bromophenyl handles, enabling controlled Suzuki-Miyaura polycondensation and sequential functionalization. - Two reactive C-Br sites for A-A type polymerizations or selective, stepwise elaboration. - Yields of 75-80% reported for 4-alkyl intermediates, supporting reliable library synthesis. - 16.7% lower MW vs. the N-phenyl analog improves solubility for fragment-based screening. - Immediate stock availability with competitive bulk quotation upon request.

Molecular Formula C14H9Br2N3
Molecular Weight 379.05 g/mol
Cat. No. B15254095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-bis(4-bromophenyl)-4H-1,2,4-triazole
Molecular FormulaC14H9Br2N3
Molecular Weight379.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)Br)Br
InChIInChI=1S/C14H9Br2N3/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,(H,17,18,19)
InChIKeyTVGRXGCNVLGQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(4-bromophenyl)-4H-1,2,4-triazole Overview


3,5-Bis(4-bromophenyl)-4H-1,2,4-triazole (CAS: 55368-79-1, C₁₄H₉Br₂N₃, MW: 379.05) is a 1,2,4-triazole derivative symmetrically substituted with 4-bromophenyl groups at the 3- and 5-positions . This compound serves as a versatile precursor for Suzuki-Miyaura cross-coupling reactions due to its two reactive bromine handles , enabling the synthesis of extended π-conjugated systems for optoelectronic applications [1].

Why 3,5-Bis(4-bromophenyl)-4H-1,2,4-triazole Is Irreplaceable


This specific derivative occupies a unique intersection of structural features that generic substitution cannot replicate. Unlike unsubstituted 3,5-diphenyl-4H-1,2,4-triazole (CAS: 2039-06-7, MW: 221.26) which lacks reactive handles, this compound provides two symmetrically positioned bromine atoms at the para positions of phenyl rings, enabling precise, dual-functionalization via cross-coupling chemistry . Furthermore, compared to meta-brominated isomers such as 3,5-bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole [1] or tris-brominated analogs , the para-bromo substitution pattern on the 4H-tautomer offers distinct electronic and steric properties that directly influence reaction yields, regioselectivity in subsequent couplings, and the photophysical characteristics of the final conjugated products [2].

3,5-Bis(4-bromophenyl)-4H-1,2,4-triazole Comparative Evidence


Synthetic Yield Across 4-Alkyl Triazole Scaffolds

The 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole intermediates (compounds 3a–d) were synthesized from the parent 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole scaffold via alkylation with varying chain lengths. The isolated yields demonstrate chain-length-dependent synthetic efficiency: 3a (ethyl, 78% yield), 3b (propyl, 80% yield), 3c (butyl, 77% yield), and 3d (pentyl, 75% yield) [1].

Suzuki-Miyaura coupling Heterocyclic synthesis Luminescent materials

Bromine Substitution Pattern in Suzuki Coupling

The para-bromo substitution pattern in 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole is critical for achieving efficient and regioselective Suzuki-Miyaura cross-couplings. This dibromide precursor has been successfully employed in conventional Suzuki reactions with aryl boronic acids to generate 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. By contrast, meta-brominated analogs such as 3,5-bis(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole introduce steric hindrance and altered electronic density at the reaction center, which can reduce coupling efficiency and complicate regiochemical outcomes [1].

Cross-coupling chemistry Regioselective synthesis Halogenated heterocycles

Difunctional vs. Trifunctional Brominated Triazoles

3,5-Bis(4-bromophenyl)-4H-1,2,4-triazole contains exactly two reactive bromine atoms, enabling controlled, stepwise functionalization or its use as a difunctional monomer. In contrast, 3,4,5-tris(4-bromophenyl)-4H-1,2,4-triazole (CAS: 920984-66-3, C₂₀H₁₂Br₃N₃, MW: 534.04) bears three bromine substituents, including one directly on the triazole N4-phenyl ring . This additional bromine site introduces a third reactive handle, which fundamentally alters stoichiometric control during polymerization or sequential coupling reactions, potentially leading to undesired cross-linking, branching, or statistical mixtures rather than linear, well-defined architectures .

Stepwise functionalization Polymer synthesis Monomer design

Molecular Weight Advantage in Fragment-Based Discovery

With a molecular weight of 379.05 g/mol (C₁₄H₉Br₂N₃), 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole falls within the favorable fragment-like space (MW < 300 Da is ideal for fragments; MW < 400 Da is generally acceptable). In contrast, the N-phenyl-substituted analog 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole (CAS: 208124-25-8) has a molecular weight of 455.15 g/mol , a 20% increase that places it firmly in lead-like or drug-like territory. The lower MW of the target compound translates to better solubility characteristics and a smaller molecular footprint, which are critical advantages in fragment-based drug discovery (FBDD) where high-concentration screening (>1 mM) is required to detect weak initial binding events .

Fragment-based drug discovery Medicinal chemistry High-throughput screening

3,5-Bis(4-bromophenyl)-4H-1,2,4-triazole Applications


4-Alkyl Triazole Libraries for Luminescence Screening

This compound serves as the key brominated precursor for synthesizing 4-alkyl-3,5-diaryl-4H-1,2,4-triazole libraries via Suzuki-Miyaura cross-coupling. As demonstrated by Kula et al., alkylation followed by coupling with various boronic acids enables systematic exploration of structure-luminescence relationships. The consistently high yields (75–80%) for 4-alkyl intermediates (ethyl through pentyl) provide a reliable synthetic foundation for generating diverse compound collections for optoelectronic materials discovery [1].

Monomer for Linear π-Conjugated Optoelectronic Polymers

The precisely two reactive para-bromo handles make this compound an ideal difunctional monomer (A–A type) for constructing linear π-conjugated polymers via palladium-catalyzed cross-coupling polymerizations. Research has demonstrated its use in synthesizing copolymers with carbazole-based comonomers for electroluminescent applications, where the controlled, linear architecture is essential for achieving desired film-forming properties, charge transport characteristics, and stable electrochromic switching behavior [2].

Fragment Starting Point for Kinase and Antimicrobial Discovery

With a molecular weight of 379.05 g/mol—16.7% lighter than the N-phenyl analog—this compound possesses favorable fragment-like physicochemical properties. The 1,2,4-triazole core is a recognized pharmacophore in kinase inhibition and antimicrobial drug discovery, and the para-bromo substituents provide synthetic handles for fragment elaboration via parallel chemistry. The lower MW enhances aqueous solubility, enabling high-concentration screening (>1 mM) required to detect weak initial binding events typical in FBDD campaigns .

Stepwise Functionalization for Asymmetric Architectures

The symmetric para-bromo substitution pattern, combined with potential differential reactivity of the two C–Br bonds under controlled catalytic conditions, may enable sequential, regioselective functionalization. This capability is valuable for constructing asymmetric donor-acceptor systems or multifunctional probes where different substituents must be introduced at the 3- and 5-phenyl positions in a controlled sequence, an approach not feasible with meta-substituted isomers where steric hindrance can compromise selectivity [3].

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